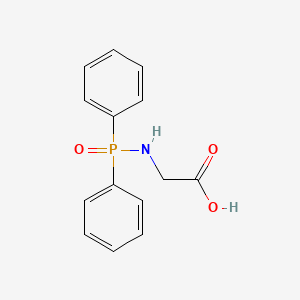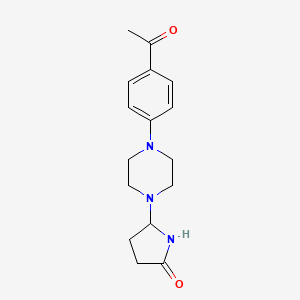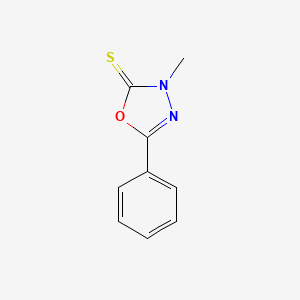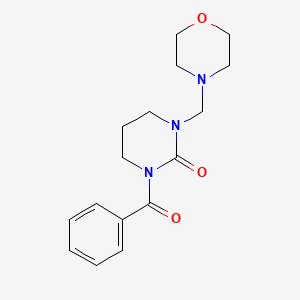
1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of tetrahydropyrimidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one typically involves the reaction of a benzoyl chloride derivative with a morpholinomethyl-substituted tetrahydropyrimidinone. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or morpholinomethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer properties.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mécanisme D'action
The mechanism of action of 1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction may involve binding to the active site of an enzyme, blocking a receptor, or intercalating into DNA, thereby modulating the activity of the target and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzoyl-3-(piperidin-1-ylmethyl)tetrahydropyrimidin-2(1H)-one: Similar structure but with a piperidine ring instead of a morpholine ring.
1-benzoyl-3-(pyrrolidin-1-ylmethyl)tetrahydropyrimidin-2(1H)-one: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one is unique due to the presence of the morpholine ring, which may impart different physicochemical properties and biological activities compared to its analogs. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
82822-16-0 |
|---|---|
Formule moléculaire |
C16H21N3O3 |
Poids moléculaire |
303.36 g/mol |
Nom IUPAC |
1-benzoyl-3-(morpholin-4-ylmethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C16H21N3O3/c20-15(14-5-2-1-3-6-14)19-8-4-7-18(16(19)21)13-17-9-11-22-12-10-17/h1-3,5-6H,4,7-13H2 |
Clé InChI |
DDODCNOMMDCNFK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N(C1)C(=O)C2=CC=CC=C2)CN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B15211497.png)
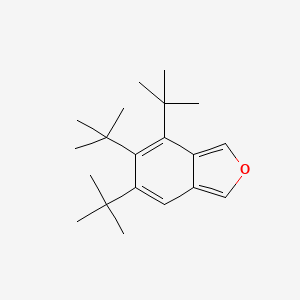
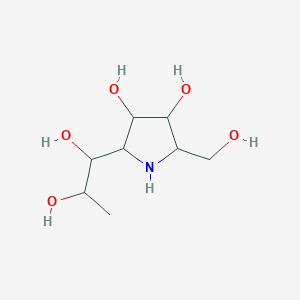
![N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide](/img/structure/B15211519.png)
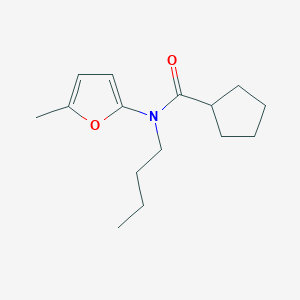
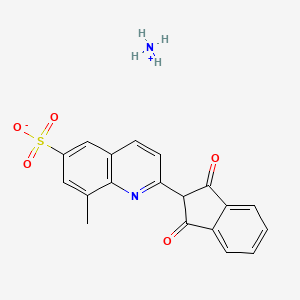
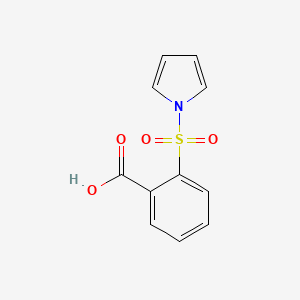
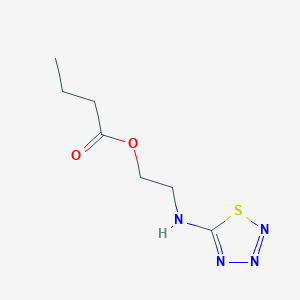
![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)
![4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline](/img/structure/B15211557.png)
